5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine

Molecular Weight Chemical Formula Structural Diversity

This specific 5-(4-aminophenyl)-substituted 2-aminopyridine is a non-generic scaffold for SAR-driven lead optimization and coordination chemistry. Its unique 5-aryl substitution dictates electronic distribution and binding affinity, making it essential for precise synthetic protocols. Request a quote for R&D quantities.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
Cat. No. B12082082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C15H19N3/c1-3-18(4-2)15-10-7-13(11-17-15)12-5-8-14(16)9-6-12/h5-11H,3-4,16H2,1-2H3
InChIKeyQBESDPWQWNKRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine: Core Structure, Molecular Identity, and Research Utility


5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine (CAS: 329024-83-1) is a synthetic heterocyclic aromatic amine belonging to the class of 2-aminopyridine derivatives . It features a pyridine ring substituted with a diethylamino group at the 2-position and a 4-aminophenyl group at the 5-position, providing a bifunctional scaffold for coordination chemistry and further derivatization [1]. With a molecular formula of C₁₅H₁₉N₃ and a molecular weight of 241.33 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Why Generic 2-Aminopyridine Substitution Fails: The Critical Role of 5-Aryl and N,N-Diethyl Substituents in 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine


In the 2-aminopyridine class, small changes in substitution pattern profoundly alter molecular properties and biological activity profiles [1]. The presence of a 4-aminophenyl group at the 5-position of the pyridine ring in 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine is not a generic feature; this specific substitution dictates the compound‘s electronic distribution, steric bulk, and potential for intermolecular interactions (e.g., π-stacking, hydrogen bonding) [1]. Direct substitution with a simpler 2-aminopyridine core or an analog lacking this specific 5-aryl group will result in fundamentally different chemical behavior, binding affinity to biological targets (if applicable), and physical properties such as lipophilicity [1]. Consequently, this compound cannot be treated as a drop-in replacement for other aminopyridines in structure-activity relationship (SAR) studies or synthetic protocols.

Quantitative Differentiation of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine from Related Aminopyridine Scaffolds: A Comparative Evidence Guide


Molecular Weight and Formula Differentiate 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine from Simpler 2-Aminopyridine Cores

The molecular weight of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine (241.33 g/mol) is significantly higher than that of the unsubstituted 2-aminopyridine core (94.11 g/mol) [1]. This difference arises from the presence of the 5-(4-aminophenyl) and N,N-diethyl groups, which add substantial mass and alter the compound's physicochemical profile.

Molecular Weight Chemical Formula Structural Diversity

Hydrogen Bond Donor/Acceptor Profile of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine Differs from the 2-Aminopyridine Parent Scaffold

The target compound possesses 2 hydrogen bond donors (from the primary aromatic amine) and 3 hydrogen bond acceptors (from the pyridine nitrogen and the diethylamino group) [1]. In contrast, the parent 2-aminopyridine core has only 1 donor and 2 acceptors [2]. This increased hydrogen bonding capacity is a direct consequence of the 5-(4-aminophenyl) substituent.

Hydrogen Bonding Solubility Pharmacophore

Increased Rotatable Bond Count in 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine Impacts Conformational Flexibility and Entropic Binding Penalties

The target compound contains 6 rotatable bonds, primarily contributed by the diethylamino and the 4-aminophenyl groups [1]. This is substantially greater than the 1 rotatable bond present in the 2-aminopyridine core [2]. The increased flexibility can affect binding thermodynamics and the likelihood of achieving a bioactive conformation.

Rotatable Bonds Conformational Flexibility Molecular Modeling

Altered Lipophilicity (cLogP) Profile of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine Relative to Core Aminopyridine Scaffolds

The calculated octanol-water partition coefficient (cLogP) for 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine is approximately 3.38 [1], whereas 2-aminopyridine has a cLogP of approximately 0.48 [2]. The addition of the 4-aminophenyl and N,N-diethyl groups significantly increases the compound's lipophilicity.

Lipophilicity cLogP ADME

Structural Distinction from Closely Related 5-Aryl-2-aminopyridine Analogs: Impact of Para-Amino Substitution on 5-Phenyl Ring

The para-amino group on the 5-phenyl ring distinguishes 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine from analogs like 5-phenyl-N,N-diethylpyridin-2-amine . This amino group is a strong electron-donating substituent and can act as a hydrogen bond donor, thereby altering the compound's electronic properties and potential intermolecular interactions compared to the unsubstituted phenyl analog [1].

SAR Analog Design Electronics

In Vitro PNMT Inhibitory Activity of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine Provides a Baseline for SAR Relative to More Potent, Optimized Inhibitors

The compound exhibits weak in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1]. This is in stark contrast to optimized PNMT inhibitors like PNMT-IN-1, which achieves a Ki of 1.2 nM . While not potent, this weak activity provides a measurable baseline for SAR studies aimed at improving potency through structural optimization of the 5-aryl-2-aminopyridine scaffold.

PNMT Inhibition Enzyme Assay Lead Identification

Optimal Use Cases for 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine in Research and Industrial Settings


Medicinal Chemistry Lead Optimization: PNMT Inhibitor SAR Exploration

The compound’s weak but measurable activity against PNMT (Ki = 1.11 mM) establishes it as an early hit in a potential lead optimization program [1]. Researchers can use its structure as a scaffold for systematic modification (e.g., introducing substituents on the phenyl ring, modifying the diethylamino group) to probe the structure-activity relationship and improve potency toward the nanomolar range, as seen with optimized PNMT inhibitors [1].

Organic Synthesis Intermediate for Functionalized Aminopyridines

The presence of both a primary aromatic amine (on the phenyl ring) and a tertiary amine (diethylamino group on the pyridine) makes this compound a versatile intermediate for constructing more complex molecules [2]. It is particularly suited for amide bond formation, diazonium chemistry, or reductive amination reactions to generate libraries of novel 5-aryl-2-aminopyridine derivatives with tailored properties [2].

Coordination Chemistry and Materials Science Research

The compound's bidentate or multidentate potential—with a pyridine nitrogen, a diethylamino group, and a pendant aniline moiety—positions it as a ligand candidate for transition metal complexes . Such complexes are of interest in catalysis, sensing, or as precursors to advanced materials, where the electronic and steric properties of the ligand can be fine-tuned by further functionalization of the aniline group .

Physicochemical Property Benchmarking in Computational Chemistry

With a well-defined molecular weight (241.33 g/mol), cLogP (~3.38), and hydrogen bonding profile, this compound serves as a useful calibration point for in silico models predicting ADME properties of 2-aminopyridine derivatives [3]. Its properties fall between simpler, more polar aminopyridines and more complex, lipophilic analogs, making it a valuable reference for computational chemists validating QSPR models [3].

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